5-Ethoxy-3-(hydroxyamino)-2H-indol-2-one

Description

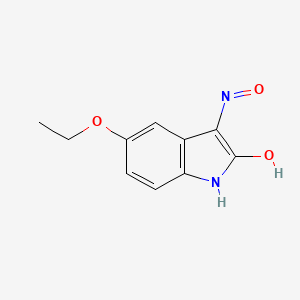

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O3 |

|---|---|

Molecular Weight |

206.20 g/mol |

IUPAC Name |

5-ethoxy-3-nitroso-1H-indol-2-ol |

InChI |

InChI=1S/C10H10N2O3/c1-2-15-6-3-4-8-7(5-6)9(12-14)10(13)11-8/h3-5,11,13H,2H2,1H3 |

InChI Key |

TXACSBUBZUSHNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=C2N=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Ethoxy 3 Hydroxyamino 2h Indol 2 One

Retrosynthetic Analysis for the 5-Ethoxy-3-(hydroxyamino)-2H-indol-2-one Scaffold

A logical retrosynthetic analysis of this compound suggests that the primary disconnection would be at the C3-N bond of the hydroxyamino group. This approach points to a 5-ethoxy-2-oxindole precursor, which can undergo an electrophilic or nucleophilic amination at the C3 position. Alternatively, the oxindole (B195798) ring itself can be formed from a suitably substituted aniline (B41778) derivative.

Two main retrosynthetic pathways can be envisioned:

Pathway A: Disconnection of the C3-N bond leads back to a 5-ethoxy-2-oxindole enolate (or equivalent nucleophile) and a nitroso electrophile (such as nitrosobenzene). This pathway highlights the formation of the hydroxyamino group as a key final step.

Pathway B: A deeper disconnection involves the formation of the oxindole ring itself. This could start from a substituted aniline, such as p-phenetidine (B124905) (4-ethoxyaniline), which would undergo cyclization to form the 5-ethoxy-2-oxindole core. This approach secures the ethoxy group's position early in the synthetic sequence.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target compound hinges on the efficient preparation of key precursors and the strategic introduction of the ethoxy and hydroxyamino functionalities.

Synthesis of Substituted Indolones

The 2-oxindole (or indolone) core is a common structural motif, and numerous methods for its synthesis have been developed. For the specific case of a 5-substituted oxindole, palladium-catalyzed intramolecular cyclization of α-haloanilides is a powerful strategy. For instance, α-bromo-propionanilides can be cyclized to afford 3-substituted 2-oxindoles in high yields. rsc.orgrsc.org This method offers broad substrate scope and functional group tolerance. Another approach involves the intramolecular α-arylation of anilides, which can be mediated by various catalysts. rsc.org

Introduction of the Ethoxy Group at the C5 Position

There are two primary strategies for introducing the ethoxy group at the C5 position of the oxindole ring:

Starting from a Substituted Aniline: The most direct method is to begin the synthesis with an aniline derivative that already contains the desired ethoxy group at the para position. For this purpose, p-phenetidine (4-ethoxyaniline) is the ideal starting material. wikipedia.org This precursor can then be used in a cyclization reaction, such as the Sandmeyer isatin (B1672199) synthesis, to directly generate 5-ethoxyisatin, which can be further converted to 5-ethoxy-2-oxindole. nih.govirapa.orgbiomedres.us

Functionalization of a Pre-formed Oxindole Ring: An alternative approach is to introduce the ethoxy group onto an existing oxindole scaffold. This can be achieved through a Williamson ether synthesis on a 5-hydroxy-2-oxindole precursor. byjus.comwikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethylating agent like ethyl iodide or ethyl bromide. byjus.commasterorganicchemistry.com

| Method | Starting Material | Key Reagents | Advantage |

| Sandmeyer Synthesis | p-Phenetidine | Chloral hydrate, Hydroxylamine (B1172632), H₂SO₄ | Direct formation of 5-ethoxyisatin. nih.govbiomedres.us |

| Williamson Ether Synthesis | 5-Hydroxy-2-oxindole | Base (e.g., NaH), Ethyl halide (e.g., EtI) | Useful for late-stage functionalization. byjus.commasterorganicchemistry.com |

Formation of the 3-(hydroxyamino) Moiety

The introduction of the hydroxyamino group at the C3 position of the 5-ethoxy-2-oxindole is a critical step. This can be accomplished through methods analogous to the synthesis of 3-amino and 3-hydroxy-2-oxindoles.

The reaction of an enolate or enamine derived from a carbonyl compound with a nitroso compound, often termed a nitroso aldol (B89426) reaction, is a direct method for forming a C-N bond and generating a hydroxyamino functionality. In the context of our target molecule, the enolate of 5-ethoxy-2-oxindole could be reacted with an electrophilic nitrosating agent. While direct application on oxindoles to form 3-hydroxyamino derivatives is not extensively detailed, the reaction of indoles with sources of nitroxyl (B88944) (HNO) has been shown to proceed via an electrophilic attack on the indole (B1671886) nitrogen, followed by reaction of an intermediary hydroxylamine derivative. nih.gov This suggests that the C3-position of the oxindole enolate could similarly attack a nitroso electrophile.

Achiral synthesis would likely lead to a racemic mixture. For the enantioselective synthesis of 3-hydroxyamino-2-oxindoles, organocatalysis offers a powerful tool. Chiral bifunctional catalysts, such as those derived from tertiary amines and thioureas, have been successfully employed in the asymmetric hydroxyamination of 3-substituted oxindoles with nitrosobenzene (B162901). rsc.orgnih.gov These catalysts can activate both the oxindole nucleophile and the nitrosobenzene electrophile, facilitating a highly stereocontrolled reaction.

The general reaction involves the treatment of a 3-substituted oxindole with nitrosobenzene in the presence of a chiral organocatalyst. researchgate.net This approach has been shown to produce 3-amino-2-oxindoles with quaternary stereocenters in good yields and high enantioselectivities. rsc.org By analogy, applying this methodology to 5-ethoxy-2-oxindole could provide an efficient route to enantiomerically enriched this compound.

Below is a table summarizing various chiral catalysts that have been used for the asymmetric amination and hydroxyamination of oxindoles, which could be adapted for the synthesis of the target compound.

| Catalyst Type | Example Catalyst | Aminating/Hydroxylating Agent | Typical Yield | Typical Enantioselectivity (ee) | Reference |

| Bifunctional Tertiary Amine-Thiourea | Cinchona alkaloid-derived thiourea | Nitrosobenzene | up to 91% | up to 90% | rsc.org |

| Chiral Squaramide | Hydroquinine-derived squaramide | Pyrazolinone ketimines | up to 95% | up to 85:15 er | researchgate.net |

| Chiral Phosphine | Amino acid-derived phosphine | Azodicarboxylates | High | up to 98% | beilstein-journals.org |

Advanced Synthetic Techniques for this compound

The synthesis of complex heterocyclic compounds such as this compound is increasingly benefiting from modern technologies that streamline reaction processes and provide access to novel chemical space.

Flow Chemistry Applications in Indole Synthesis

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering superior control over reaction parameters such as temperature, pressure, and reaction time. mdpi.comnih.gov The application of flow chemistry to indole synthesis, including named reactions like the Fischer, Hemetsberger–Knittel, and Cadogan–Sundberg syntheses, has demonstrated marked improvements in yield and efficiency while enhancing safety, particularly when handling hazardous reagents or intermediates. mdpi.comgalchimia.com

For the synthesis of a substituted indolone like this compound, a potential flow chemistry approach could involve the reductive cyclization of a precursor such as an appropriately substituted 2-nitrophenylacetate derivative. The efficient mixing and heat transfer in a microreactor system would allow for precise control of the reaction, minimizing the formation of byproducts. galchimia.com Gas-liquid reactions, such as hydrogenations or reactions involving carbon monoxide, are particularly well-suited for flow systems, which can handle high pressures and ensure efficient gas-liquid mixing safely. galchimia.com

Table 1: Comparison of Batch vs. Flow Synthesis for Indole Formation

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes | mdpi.com |

| Yield | Moderate to good | Often higher and more consistent | mdpi.com |

| Safety | Risks with exothermic reactions and hazardous reagents | Enhanced safety due to small reaction volumes and better control | galchimia.com |

| Scalability | Challenging, often requires re-optimization | Easier to scale up by running the system for longer periods ("scaling out") | researchgate.net |

Biocatalytic Approaches for Hydroxylation and Amination in Related Systems

Biocatalysis offers a green and highly selective alternative for chemical synthesis. Enzymes, such as cytochrome P450 monooxygenases and flavoprotein oxidases, can perform complex chemical transformations, including hydroxylation and amination, with exceptional regio- and stereoselectivity under mild conditions. acs.orgnih.gov

While direct biocatalytic synthesis of this compound has not been extensively reported, related transformations highlight its potential. Directed evolution has been used to engineer enzymes like 2-hydroxybiphenyl 3-monooxygenase to hydroxylate indole at various positions. nih.gov Similarly, enzymatic systems have been developed for the amination of C-H bonds to form N-heterocycles. acs.org An engineered P450 variant, for instance, can catalyze intramolecular C(sp³)–H amination to produce chiral indolines from azide (B81097) precursors. acs.org This suggests that a biocatalytic strategy could be devised to introduce the hydroxyamino group onto a pre-formed 5-ethoxy-2H-indol-2-one scaffold or to construct the ring via an enzymatic amination cascade.

Table 2: Examples of Biocatalytic Transformations Relevant to Indolone Synthesis

| Enzyme Class | Transformation | Substrate Type | Key Advantage | Reference |

|---|---|---|---|---|

| Cytochrome P450s | C-H Hydroxylation/Amination | Alkanes, Aromatic Rings, Indolines | High regio- and stereoselectivity | acs.orgnih.gov |

| Monooxygenases (e.g., HbpA) | Aromatic Hydroxylation | Indole and derivatives | Can be evolved for novel reactivity | nih.gov |

| Flavoprotein Oxidase | Oxidative Amination | p-Substituted phenols | Direct amination using O₂ | researchgate.net |

Transition Metal-Free Synthetic Routes to Indolone Derivatives

To circumvent the cost, toxicity, and potential for product contamination associated with transition metals, metal-free synthetic strategies have gained significant attention. These methods often rely on the use of organocatalysts, photoredox catalysts, or mediators like iodine to facilitate key bond-forming reactions. mdpi.comtandfonline.comacs.org

For the synthesis of indolone derivatives, transition-metal-free approaches can include dearomative nucleophilic additions to indoles using organic photoredox catalysts, or iodine-mediated oxidative cyclizations. mdpi.comrsc.org A plausible metal-free route to a 5-ethoxy-indolone precursor could involve the cyclization of an N-aryl enamine or a related substrate mediated by an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or elemental iodine. acs.orgacs.org These methods are operationally simple and offer a broad substrate scope, providing access to a diverse range of substituted indoles and indolones. rsc.orgresearchgate.net

Microwave-Assisted Synthesis of indolones

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions rapidly and efficiently. nih.gov This technique has been shown to dramatically reduce reaction times, increase product yields, and improve reaction purity compared to conventional heating methods. sciforum.net

The synthesis of indole and indolone cores via classical named reactions, including the Fischer, Bischler, Madelung, and Hemetsberger-Knittel syntheses, has been successfully accelerated using microwave irradiation. nih.govorganic-chemistry.org For instance, the Bischler indole synthesis, which involves the reaction of anilines with α-halo-ketones, can be performed in a solvent-free, solid-state reaction under microwave irradiation, providing 2-arylindoles in good yields within minutes. organic-chemistry.org A similar microwave-assisted strategy could be applied to the cyclization of a suitable precursor to form the 5-ethoxy-2H-indol-2-one ring system, significantly speeding up the synthesis. mdpi.com

Reaction Mechanisms and Pathways in the Synthesis of this compound

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The formation of the indolone ring is a key step that can proceed through various mechanistic pathways.

Cyclization Reactions for Indolone Ring Formation

The construction of the indolone ring is typically achieved through an intramolecular cyclization reaction. The specific mechanism depends on the starting materials and reagents employed.

One common pathway involves an intramolecular electrophilic aromatic substitution. In a route starting from an N-substituted aniline derivative, a reactive intermediate, such as an iodonium (B1229267) ion or a radical cation, can be generated. acs.org This electrophilic species is then attacked by the electron-rich aromatic ring to forge the new carbon-carbon or carbon-nitrogen bond, leading to the five-membered heterocyclic ring. Subsequent elimination or rearrangement steps yield the final indolone product. For example, the iodine-mediated cyclization of enamines is proposed to proceed through an electrophilic attack on the aromatic ring, rather than the formation of a three-membered iodonium intermediate across the double bond. acs.org

Another mechanistic paradigm involves cascade or domino reactions. nih.govacs.org In these processes, a single trigger initiates a series of intramolecular transformations that rapidly build molecular complexity. For instance, a thiol can promote a dearomatizing spirocyclization of an indole-tethered ynone, which then undergoes further rearrangements. nih.gov While leading to different final products, these complex cascades illustrate the diverse mechanistic possibilities for transforming indole precursors. In the context of synthesizing this compound, a key cyclization step would likely involve the intramolecular attack of a nitrogen or carbon nucleophile onto an activated carbonyl or imine group, followed by tautomerization to form the stable indolone ring. organic-chemistry.org The specific nature of the substituents and the catalyst used would dictate the precise pathway and the stereochemical outcome of the reaction. nih.gov

Regioselective Control in Hydroxyamino Moiety Installation

The synthesis of this compound is most effectively achieved through the nucleophilic addition of hydroxylamine to a suitable precursor, 5-ethoxyisatin (5-ethoxy-1H-indole-2,3-dione). The isatin scaffold possesses two distinct carbonyl groups: a C2-amide and a C3-ketone. The regioselective installation of the hydroxyamino group at the C3 position is governed by the inherent difference in electrophilicity between these two sites.

The C3-ketone is significantly more electrophilic and susceptible to nucleophilic attack than the C2-amide carbonyl. This is because the lone pair of electrons on the N1 nitrogen atom is delocalized into the C2 carbonyl, reducing its partial positive charge and thus its reactivity towards nucleophiles. Consequently, hydroxylamine selectively attacks the C3-carbonyl.

The typical reaction involves stirring 5-ethoxyisatin with hydroxylamine hydrochloride in a solvent such as ethanol, often in the presence of a mild base like sodium acetate (B1210297) or pyridine (B92270) to liberate the free hydroxylamine nucleophile. This process yields the target 3-hydroxyamino derivative with high regioselectivity. This principle of selective C3-functionalization is a cornerstone of isatin chemistry and has been demonstrated in the synthesis of various 3-substituted-3-hydroxyindolin-2-ones. nih.govrsc.orgnih.gov

Derivatization Strategies for this compound Analogues

The structure of this compound offers several key sites for chemical modification, enabling the synthesis of a diverse library of analogues. These sites include the indolone nitrogen (N1), the hydroxyamino group at C3, and the ethoxy phenyl ring.

Modification at the Indolone Nitrogen (N1)

The nitrogen atom of the indolone ring (N1) possesses a proton that can be removed by a base, allowing for subsequent functionalization. This is a common strategy for modifying the properties of indolin-2-one scaffolds. nih.gov

N-Alkylation: This is achieved by treating the parent compound with a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate an N-anion, which is then quenched with an alkylating agent like an alkyl halide. nih.gov This reaction allows for the introduction of a wide range of alkyl and benzyl (B1604629) groups.

N-Acylation: The N1 position can be acylated using acid chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. nih.gov This introduces an acyl group, which can influence the electronic properties of the ring system.

Table 1: Potential N1-Derivatization Reactions

| Reagent | Base | Modification Type | Resulting N1-Substituent |

|---|---|---|---|

| Methyl iodide (CH₃I) | NaH, K₂CO₃ | Alkylation | Methyl (-CH₃) |

| Benzyl bromide (BnBr) | NaH, K₂CO₃ | Alkylation | Benzyl (-CH₂Ph) |

| Acetyl chloride (CH₃COCl) | Pyridine, Et₃N | Acylation | Acetyl (-COCH₃) |

Variations at the Hydroxyamino Group (N3)

The hydroxyamino moiety (-NHOH) at the C3 position is a versatile functional group with two nucleophilic centers, the nitrogen and the oxygen, allowing for various transformations.

O-Alkylation: The hydroxyl group can be alkylated to form O-alkylhydroxyamino derivatives. This is typically performed by deprotonation with a base followed by reaction with an alkyl halide. organic-chemistry.org This modification can be used to introduce diverse alkoxy groups.

N-Acylation: The nitrogen atom of the hydroxyamino group is generally more nucleophilic than the oxygen and can be selectively acylated. This reaction typically involves treating the compound with an acylating agent like an acid chloride or anhydride (B1165640) under mild basic or neutral conditions. researchgate.net

Table 2: Potential Derivatizations of the N3-Hydroxyamino Group

| Reagent | Target Atom | Modification Type | Resulting N3-Group |

|---|---|---|---|

| Methyl iodide (CH₃I) | Oxygen | O-Alkylation | Methoxyamino (-NHOCH₃) |

| Benzyl bromide (BnBr) | Oxygen | O-Alkylation | Benzyloxyamino (-NHOCH₂Ph) |

| Acetyl chloride (CH₃COCl) | Nitrogen | N-Acylation | N-Acetyl-N-hydroxyamino (-N(Ac)OH) |

Substitutions on the Ethoxy Phenyl Ring

The benzene (B151609) portion of the indolone core can undergo electrophilic aromatic substitution (EAS) to introduce additional functional groups. wikipedia.orgmasterorganicchemistry.com The reactivity and regioselectivity of these reactions are influenced by the existing substituents: the activating, ortho-, para-directing 5-ethoxy group and the deactivating effect of the fused heterocyclic ring. The substitution is expected to occur primarily at the C4 and C6 positions, which are ortho to the strongly activating ethoxy group.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can introduce a nitro group (-NO₂), a versatile intermediate for further transformations (e.g., reduction to an amino group). masterorganicchemistry.com

Halogenation: Halogens such as bromine or chlorine can be introduced onto the ring using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃).

Friedel-Crafts Reactions: Acyl or alkyl groups can be installed via Friedel-Crafts acylation or alkylation, using an appropriate acyl/alkyl halide and a Lewis acid like aluminum chloride (AlCl₃). libretexts.org

Furthermore, the ethoxy group itself can be a point of modification. Cleavage of the ether bond (O-dealkylation) using reagents like boron tribromide (BBr₃) would yield the 5-hydroxy analogue. This phenol (B47542) can then be re-alkylated with various alkyl halides to generate a library of 5-alkoxy analogues.

Table 3: Potential Substitutions on the Phenyl Ring

| Reaction Type | Reagents | Potential Position(s) | Introduced Substituent |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | C4, C6 | Nitro (-NO₂) |

| Bromination | Br₂, FeBr₃ | C4, C6 | Bromo (-Br) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C4, C6 | Acyl (-COR) |

Structure Activity Relationship Sar Studies of 5 Ethoxy 3 Hydroxyamino 2h Indol 2 One and Its Analogues

Influence of the Hydroxyamino Group on Biological Interactions

The hydroxyamino group (-NHOH) at the C3 position of the indolone ring is a distinctive feature that significantly influences the compound's biological interactions. This functional group is less common than hydroxyl or amino groups in drug candidates but offers unique electronic and hydrogen-bonding characteristics. Its presence is crucial for establishing specific contacts within a biological target, which can be pivotal for molecular recognition and the initiation of a biological response.

Hydrogen bonds are fundamental to the specificity and affinity of ligand-target interactions, acting as a "master key of molecular recognition". epa.govsemanticscholar.org The hydroxyamino group in 5-Ethoxy-3-(hydroxyamino)-2H-indol-2-one is a potent hydrogen-bond donor (HBD) through both its -OH and -NH protons. It can also act as a hydrogen-bond acceptor (HBA) via the lone pairs of electrons on the oxygen and nitrogen atoms. stereoelectronics.org This dual character allows for versatile and strong interactions with amino acid residues in a protein's binding site, such as aspartate, glutamate, serine, or the peptide backbone. mdpi.com

The strength and geometry of these hydrogen bonds are critical for stabilizing the ligand-protein complex. epa.govresearchgate.net The ability to form multiple hydrogen bonds can significantly enhance binding affinity. nih.gov The dynamic and flexible nature of hydrogen bonds allows for a degree of adaptability in the binding process, which can be crucial for accommodating slight conformational changes in the target protein. epa.govsemanticscholar.org The precise orientation of the hydroxyamino group within the binding pocket dictates which interactions are formed and is, therefore, a key determinant of the compound's biological activity. mdpi.com

| Functional Group Moiety | Potential Role | Possible Interacting Amino Acid Residues in Target |

|---|---|---|

| -OH (Oxygen) | Hydrogen Bond Acceptor | Serine (-OH), Threonine (-OH), Tyrosine (-OH), Asparagine (-NH2), Glutamine (-NH2) |

| -OH (Hydrogen) | Hydrogen Bond Donor | Aspartate (C=O), Glutamate (C=O), Histidine (N), Peptide Backbone (C=O) |

| -NHOH (Nitrogen) | Hydrogen Bond Acceptor | Serine (-OH), Threonine (-OH), Tyrosine (-OH) |

| -NHOH (Hydrogen) | Hydrogen Bond Donor | Aspartate (C=O), Glutamate (C=O), Peptide Backbone (C=O) |

Role of the Ethoxy Substituent in Modulating Activity

The ethoxy group (-OCH2CH3) at the 5-position of the indolone scaffold primarily influences the compound's pharmacokinetic properties, such as lipophilicity, solubility, and metabolic stability. It can also have a direct impact on target binding through steric and electronic effects.

Lipophilicity and Permeability : The ethoxy group increases the lipophilicity of the molecule compared to an unsubstituted or hydroxylated analogue. This can enhance the compound's ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, which is a critical factor for reaching intracellular targets.

Target Interactions : The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, forming interactions with suitable donor groups in the target's binding site. Furthermore, the ethyl chain can engage in van der Waals or hydrophobic interactions, potentially occupying a hydrophobic pocket within the receptor and contributing to binding affinity.

Metabolic Stability : Ethers are generally more stable to metabolic degradation than esters. However, the ethoxy group can be a site for metabolism, specifically O-dealkylation by cytochrome P450 enzymes. The rate of this metabolic process can influence the compound's half-life and duration of action.

Electronic Effects : The ethoxy group is an electron-donating group, which can influence the electron density of the indole (B1671886) ring system. This can modulate the reactivity and binding characteristics of the entire scaffold. Studies on related indole structures have shown that the presence of a methoxy (B1213986) group at the C5-position can be beneficial for optimal activity. researchgate.net

Conformational Analysis and its Impact on Ligand-Target Binding

The orientation of the hydroxyamino group relative to the indolone ring is particularly important. Rotation around the C3-N bond can position the hydrogen bond donors and acceptors in different spatial arrangements. Only specific conformations may allow for optimal hydrogen bonding with the target, and this active conformation might differ from the lowest energy conformation of the molecule in solution. nih.gov Ligand binding can induce conformational changes in the target protein, and conversely, the binding site can stabilize a specific, higher-energy conformation of the ligand. nih.gov Some studies on related indole derivatives suggest that the substituent at the 5-position can influence which of two possible binding conformations is adopted within the target site. nih.gov Understanding the conformational ensemble and the energetic barriers between different conformations can provide insights into the ligand's activity and guide the design of more rigid analogues that are "pre-organized" for binding. nih.gov

Effects of Substituents on the Indolone Scaffold on Compound Activity

The indolone scaffold is a versatile platform where modifications at various positions can significantly alter biological activity, selectivity, and pharmacokinetic properties. nih.gov SAR studies on related indole and indolone libraries have revealed several key trends. researchgate.net

N1-Position : The nitrogen at the 1-position of the indole ring is a common site for substitution. In many cases, the presence of a hydrogen atom (an N-unsubstituted indole) is crucial for activity, as the N-H group can act as a critical hydrogen bond donor. researchgate.netnih.gov Substitution at this position with alkyl or aryl groups can lead to a significant reduction in potency, likely due to the loss of this key interaction or steric hindrance. researchgate.net

C5-Position : As discussed with the ethoxy group, this position is critical for modulating lipophilicity and can be involved in direct target interactions. The electronic nature of the substituent is also important; electron-donating groups (like alkoxy) and electron-withdrawing groups (like nitro or chloro) can lead to vastly different activity profiles and SAR trends, sometimes creating distinct "families" of ligands. nih.gov

Other Positions (C4, C6, C7) : Substitution at other positions on the benzene (B151609) portion of the indolone ring can also fine-tune activity. The optimal position for a given substituent is highly dependent on the specific target. For instance, in one series of indole derivatives, substitution at the C7-position was found to be the most favorable, while substitution at C4 was the least favorable. researchgate.net

C2-Position : The C2 position in the parent indole scaffold is often substituted. In the case of 2H-indol-2-one, this position is part of a carbonyl group (an oxindole). This carbonyl oxygen is a strong hydrogen bond acceptor and is often critical for anchoring the ligand in the binding site.

| Position | Substituent Type | General Effect on Activity | Potential Rationale |

|---|---|---|---|

| N1 | H (unsubstituted) | Often enhances potency researchgate.netnih.gov | Acts as a critical hydrogen bond donor nih.gov |

| N1 | Alkyl/Aryl group | Often reduces potency researchgate.net | Loss of H-bond donor; potential steric clash |

| C5 | Electron-Donating (e.g., -OCH3, -OC2H5) | Can be optimal for activity researchgate.net | Modulates electronics; H-bond acceptor; hydrophobic interactions |

| C5 | Electron-Withdrawing (e.g., -Cl, -NO2) | Can improve affinity, but with different SAR trends nih.gov | Modulates electronics; potential for halogen bonding or other specific interactions |

| C4 | Various | Often unfavorable for activity researchgate.net | Potential for steric hindrance with the target protein |

| C7 | Various | Can be favorable for activity researchgate.net | May occupy a specific sub-pocket in the binding site |

Rational Design Principles Based on Indolone SAR Trends

Based on the structure-activity relationships discussed, several rational design principles can be formulated for the development of novel analogues of this compound. The goal of rational drug design is to use information about the target and existing ligands to create new molecules with improved properties, avoiding the time and cost associated with random synthesis. researchgate.net

Exploration of the Hydroxyamino Group : Given its rich hydrogen-bonding potential, bioisosteric replacement of the hydroxyamino group could be explored. For example, replacing it with groups like hydroxamic acid (-CONHOH) or N-hydroxyurea (-NHCONHOH) could probe different geometric and electronic requirements for hydrogen bonding at the C3 position.

Modification of the C5-Ethoxy Group : The length and nature of the alkoxy chain at C5 could be varied (e.g., methoxy, propoxy, isopropoxy) to optimize lipophilicity and hydrophobic interactions. Replacing the ether linkage with other groups, such as an alkyl chain or a thioether, could investigate the importance of the oxygen atom as a hydrogen bond acceptor.

Probing Other Scaffold Positions : Based on general SAR for indoles, small substituents could be introduced at the C4, C6, and C7 positions to explore potential new interactions with the target. It is often beneficial to maintain the N1-position as unsubstituted to preserve the crucial N-H hydrogen bond donor capability. researchgate.net

Conformational Constraint : To test hypotheses about the active conformation, more rigid analogues could be synthesized. This could involve creating additional ring systems that lock the orientation of the C3-substituent relative to the indolone core. This strategy can lead to increased potency and selectivity by reducing the entropic penalty of binding.

By systematically applying these principles, it is possible to build a detailed understanding of the SAR for this class of compounds and to design new molecules with enhanced biological activity profiles.

Biological Target Identification and Molecular Mechanism of Action Research

Investigation of Protein Targets for 5-Ethoxy-3-(hydroxyamino)-2H-indol-2-one

Research into the specific protein targets of this compound is primarily informed by studies on structurally related indolone and oxindole (B195798) derivatives. These investigations have identified several key proteins and pathways through which these compounds may exert their biological effects. The core indole (B1671886) structure is recognized as a promising scaffold in medicinal chemistry, offering a wide range of biological activities. nih.gov

While specific enzyme inhibition data for this compound is not extensively documented, studies on related indole derivatives demonstrate significant inhibitory potential against various enzymes. For instance, a range of indole-based thiadiazole derivatives has been synthesized and evaluated for inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. mdpi.comnih.gov Many of these derivatives displayed inhibitory capabilities with IC50 values in the micromolar to nanomolar range. mdpi.comnih.gov The inhibitory potential was influenced by the nature and position of substitutions on the phenyl ring attached to the thiadiazole core. nih.gov

Table 1: AChE and BChE Inhibition by Indole-Based Thiadiazole Derivatives

| Compound | Substitution on Phenyl Ring | AChE IC50 (μM) | BChE IC50 (μM) | Reference |

|---|---|---|---|---|

| Compound 8 | para-fluoro | 0.17 ± 0.05 | 0.30 ± 0.1 | nih.gov |

| Compound 9 | ortho-fluoro | 0.30 ± 0.05 | 0.60 ± 0.05 | nih.gov |

| Compound 10 | meta-fluoro | 1.30 ± 0.1 | 2.60 ± 0.1 | nih.gov |

| Donepezil (Standard) | N/A | 0.21 ± 0.12 | 0.30 ± 0.32 | mdpi.com |

Direct receptor binding profiles for this compound are not well-established. However, insights can be drawn from molecular docking studies performed on its structural analogs. These computational simulations predict the binding interactions of indolone and oxindole derivatives with the active sites of their target enzymes. For example, in the context of NQO2 inhibition, modeling demonstrates favorable conformations for binding, including hydrogen bonding and π-stacking interactions between the inhibitor and the FAD cofactor in the enzyme's active site. nih.gov Similarly, for AChE inhibitors, docking studies have shown that indole derivatives can share the same binding site as known drugs like galantamine. nih.gov These studies suggest that the indolone scaffold can effectively fit into the binding pockets of various protein targets.

Derivatives of the indolone and oxindole families have been identified as potent inhibitors of human NRH:quinone oxidoreductase 2 (NQO2), a flavin-dependent enzyme. nih.govnih.gov NQO2 is implicated in the pathogenesis of several conditions, including neurodegenerative diseases and cancer. nih.gov A series of indolequinones have been described as efficient mechanism-based inhibitors of NQO2. nih.govresearchgate.net These compounds are designed to be reduced within the enzyme's active site, which leads to the generation of a reactive iminium electrophile that covalently modifies the enzyme, causing irreversible inhibition. nih.gov The inhibition of NQO2 by these indolequinones is dependent on the co-factor NRH and can occur at nanomolar concentrations in cellular systems. nih.govresearchgate.net Molecular modeling has been used to understand the binding modes, highlighting key interactions that facilitate this inhibition. nih.gov

A significant area of research for oxindole derivatives has been their potential as anti-HIV-1 agents. nih.gov The HIV-1 Tat protein is a transcriptional factor essential for viral replication, making it an attractive target for antiviral drug development. researchgate.netasm.org A series of novel 3-oxindole derivatives were synthesized and found to exhibit potent inhibitory effects on HIV-1 infection. nih.govmdpi.com The mode of action for these compounds was shown to be the specific inhibition of Tat-mediated viral transcription at the HIV-1 long-terminal repeat (LTR) promoter. nih.govmdpi.com This mechanism is distinct from other antiviral actions like reverse transcription or integration inhibition. nih.gov For example, the compound methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one exhibited a half-maximal inhibitory concentration (IC50) of 0.4578 μM against HIV-1 infection. nih.govmdpi.com Similarly, 1,3,4-oxadiazole (B1194373) derivatives containing an indole moiety also showed potent inhibition of HIV-1 infectivity by interfering with the viral transcriptional step. asm.org

Table 2: Anti-HIV-1 Activity of Oxindole and Related Derivatives

| Compound Class | Specific Compound Example | Mechanism of Action | Potency (EC50 or IC50) | Reference |

|---|---|---|---|---|

| 3-Oxindole-2-carboxylates | methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one (6f) | Inhibition of Tat-mediated viral transcription | 0.4578 μM (IC50) | nih.govmdpi.com |

| 1,3,4-Oxadiazole-indole | Compound 9 | Inhibition of Tat-mediated viral transcription | 0.17 μM (EC50) | asm.org |

| 1,3,4-Oxadiazole-indole | Compound 13 | Inhibition of Tat-mediated viral transcription | 0.24 μM (EC50) | asm.org |

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that is a key target in drug discovery for numerous diseases, including Alzheimer's disease, diabetes, and cancer. researchgate.netnih.gov Oxindole derivatives, which are analogs of the natural product indirubin, are a significant group of GSK-3β inhibitors. researchgate.netnih.gov These compounds typically act as ATP-competitive inhibitors. researchgate.net Molecular dynamics and docking studies have shown that the oxindole core is crucial for creating stable interactions with amino acids in the GSK-3β active site. researchgate.netnih.gov Key interactions often include the formation of hydrogen bonds with residues such as ASP133, VAL135, and LYS85. nih.gov A class of 9H-pyrimido[4,5-b]indole-based compounds has also been developed, with some derivatives exhibiting IC50 values in the nanomolar range against GSK-3β. nih.gov

The inhibition of acetylcholinesterase (AChE) is a primary strategy for treating the symptoms of Alzheimer's disease. mdpi.com The indole nucleus has been extensively used to design novel AChE inhibitors. mdpi.comnih.govmdpi.com In some designs, the indole moiety serves as a bioisosteric substitute for the indanone group found in the well-known AChE inhibitor, donepezil. mdpi.com Various series of indole derivatives have been synthesized and shown to have potent AChE inhibitory activity, in some cases greater than that of donepezil. mdpi.com For instance, indole-based thiadiazole derivatives have demonstrated potent dual inhibition of both AChE and butyrylcholinesterase (BuChE). mdpi.comnih.gov Molecular docking studies have helped to elucidate the binding modes of these inhibitors, showing interactions with key residues in the active site of AChE. rsc.org

Cellular and Molecular Pathways Modulated by this compound

Indole derivatives have a complex relationship with reactive oxygen species (ROS). Many act as potent antioxidants, protecting cells from oxidative damage. Studies have shown that certain indole derivatives possess lower oxidation potentials, enabling them to effectively scavenge various ROS, including alkyl peroxides and hydroxyl radicals. nih.govtandfonline.com This antioxidant capacity is a key factor in their protective effects on biological macromolecules. nih.gov

Conversely, some indolone derivatives, particularly indolone-N-oxides, are designed as bioreducible compounds. benthamdirect.comeurekaselect.com Their mechanism often involves reduction within the cell, which can disrupt the cellular redox homeostasis and lead to the production of radical intermediates. This pro-oxidant capability is harnessed for specific therapeutic effects, such as in antiplasmodial and anticancer applications, where inducing oxidative stress in target cells is a desired outcome. benthamdirect.comeurekaselect.comdntb.gov.ua The redox reversibility of the N=C bond in these scaffolds appears crucial for their biological activity. benthamdirect.comeurekaselect.com

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate collective behaviors like biofilm formation and virulence factor production. nih.govresearchgate.net Indole and its derivatives have emerged as significant inhibitors of QS, representing a promising strategy to combat bacterial infections without exerting direct bactericidal pressure, which can lead to resistance. nih.govfrontiersin.org

The mechanisms of QS inhibition by indole derivatives are multifaceted. One primary mechanism involves interfering with the binding of bacterial signaling molecules, such as N-acyl-homoserine lactones (AHLs), to their cognate receptor proteins. frontiersin.orgresearchgate.net Some indole derivatives are suggested to act as protein folding inhibitors, altering the conformation of regulator proteins and preventing them from interacting with signaling molecules. researchgate.net By disrupting these communication pathways, indole derivatives can effectively suppress the expression of virulence factors and inhibit the formation of biofilms, rendering pathogenic bacteria more susceptible to conventional antibiotics and host immune responses. nih.govresearchgate.net

| Indole Derivative | Target Organism | Observed Effect | Potential Mechanism |

|---|---|---|---|

| Indole | Serratia marcescens | Inhibition of prodigiosin (B1679158) production and biofilm formation | Interference with QS system frontiersin.org |

| 6-Fluoroindole | Serratia marcescens | Potent inhibition of lipase, protease, and EPS production | Disruption of QS frontiersin.org |

| 7-Methylindole | Serratia marcescens | Potent inhibition of lipase, protease, and EPS production | Disruption of QS frontiersin.org |

| Indole-3-carboxaldehyde (ICA) | Escherichia coli | Inhibition of QS-mediated behaviors | Inhibition of QS signal receptors nih.gov |

Indole itself is a signaling molecule that can regulate the expression of a wide array of genes in both prokaryotic and eukaryotic cells. In bacteria, indole derivatives can influence the expression of genes associated with virulence, motility, and resistance to antibiotics, often by activating efflux pump systems. frontiersin.org

In the context of eukaryotic cells, particularly in cancer, indole derivatives modulate numerous critical gene expression pathways. They can induce apoptosis and regulate the cell cycle by affecting key signaling cascades, including the NF-κB, PI3K/Akt/mTOR, and MAPK pathways. nih.govchemrxiv.org For instance, some derivatives have been shown to downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors, shifting the balance towards programmed cell death in cancer cells. Furthermore, they can influence the expression of genes involved in inflammation and immune responses. nih.govchemrxiv.orgchemrxiv.org

Mechanistic Basis for Observed Biological Activities

The diverse biological activities reported for indolone derivatives are a direct consequence of their ability to modulate the cellular and molecular pathways described above.

Anticancer Activity : The anticancer effects of indole derivatives are linked to multiple mechanisms. benthamscience.com They can induce cell cycle arrest, often at the G1 or G2/M phase, preventing cancer cell proliferation. nih.govnih.gov Many derivatives trigger apoptosis through both intrinsic and extrinsic pathways. nih.govresearchgate.net Mechanistically, this is achieved by inhibiting key targets such as tubulin (disrupting microtubule dynamics), protein kinases (interfering with signaling pathways like EGFR), topoisomerases (preventing DNA replication), and histone deacetylases (HDACs). nih.govbenthamscience.com

Anti-inflammatory Activity : The anti-inflammatory properties of indole derivatives primarily stem from their ability to inhibit key mediators of the inflammatory response. tandfonline.com A major mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 enzyme, which reduces the production of prostaglandins. nih.gov Additionally, these compounds can suppress the production of other pro-inflammatory molecules like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) by modulating signaling pathways such as NF-κB. chemrxiv.orgchemrxiv.org

Antiviral Activity : Indole-based compounds exhibit a broad spectrum of antiviral activities through various mechanisms of action. nih.govnih.gov Some act as entry or fusion inhibitors, preventing the virus from entering host cells. nih.gov Others target essential viral enzymes, functioning as reverse transcriptase inhibitors, protease inhibitors, or integrase inhibitors, which are critical for the replication cycles of viruses like HIV and HCV. nih.govfrontiersin.org

Antimicrobial Activity : The antimicrobial action of indole derivatives is multifaceted. Beyond the inhibition of quorum sensing and biofilm formation, some compounds can disrupt bacterial cell membrane integrity. researchgate.netacs.org Another identified mechanism is the inhibition of essential bacterial enzymes, such as dihydrofolate reductase (DHFR), which is vital for nucleotide synthesis. mdpi.comnih.gov This enzymatic inhibition halts bacterial growth and proliferation. nih.gov Indole derivatives have shown efficacy against a range of pathogens, including drug-resistant strains like MRSA. nih.govnih.gov

Antiplasmodial Activity : The activity of indole and indolone derivatives against the malaria parasite, Plasmodium falciparum, relies on distinct mechanisms. nih.gov A primary mode of action is the inhibition of hemozoin formation. nih.gov The parasite digests hemoglobin, releasing toxic heme; it detoxifies this heme by polymerizing it into hemozoin. Indole derivatives can bind to heme, preventing this polymerization and leading to a buildup of toxic heme that kills the parasite. nih.gov Another significant mechanism, particularly for spiroindolone compounds, is the inhibition of the parasite's PfATP4 protein, a sodium-proton pump, which disrupts ion homeostasis and leads to parasite death. nih.gov The bioreducible nature of indolone-N-oxides also contributes to their antiplasmodial effects through the generation of oxidative stress. benthamdirect.comeurekaselect.comdntb.gov.uaresearchgate.net

| Biological Activity | Key Molecular Mechanisms |

|---|---|

| Anticancer | Induction of apoptosis, cell cycle arrest, inhibition of tubulin polymerization, inhibition of protein kinases (EGFR, etc.), inhibition of topoisomerases. nih.govbenthamscience.comnih.govbenthamdirect.com |

| Anti-inflammatory | Inhibition of COX-1/COX-2 enzymes, suppression of NO and pro-inflammatory cytokine production, modulation of NF-κB pathway. chemrxiv.orgchemrxiv.orgtandfonline.comnih.govrsc.org |

| Antiviral | Inhibition of viral entry/fusion, inhibition of reverse transcriptase, inhibition of viral proteases and integrases. nih.govnih.govfrontiersin.org |

| Antimicrobial | Inhibition of quorum sensing and biofilm formation, disruption of cell membrane, inhibition of essential enzymes (e.g., DHFR). nih.govmdpi.comnih.govnih.gov |

| Antiplasmodial | Inhibition of hemozoin formation, inhibition of PfATP4 (ion pump), generation of reactive oxygen species. benthamdirect.comeurekaselect.comnih.gov |

Computational Chemistry and in Silico Studies of 5 Ethoxy 3 Hydroxyamino 2h Indol 2 One

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods that apply the principles of quantum mechanics to study the properties of molecules. These calculations can elucidate electronic structure, molecular geometries, and various other physicochemical characteristics.

Density Functional Theory (DFT) Studies for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for investigating the electronic structure of molecules. DFT calculations could, in principle, be used to determine the distribution of electrons within 5-Ethoxy-3-(hydroxyamino)-2H-indol-2-one, providing insights into its reactivity and stability. Such studies would typically involve calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energies of which are crucial for understanding chemical reactions.

Despite the utility of this method, no specific DFT studies on the electronic structure of this compound have been found in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electrostatic potential on the surface of a molecule. nih.gov An MEP map reveals regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue), which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. nih.gov For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, while hydrogen atoms attached to heteroatoms would likely exhibit positive potential.

No published research containing Molecular Electrostatic Potential (MEP) maps for this compound could be located.

Conformation Analysis and Energy Landscapes

Conformation analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. By systematically rotating single bonds, it is possible to construct a potential energy landscape, which identifies the most stable, low-energy conformations of a molecule. For this compound, this analysis would be important for understanding its three-dimensional shape and how it might interact with biological macromolecules.

A search of available scientific literature did not yield any studies on the conformation analysis or energy landscapes of this compound.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This technique is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. nih.govjbcpm.com

Binding Affinity Predictions with Potential Biological Targets

Molecular docking simulations can estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), between a ligand and a target protein. jbcpm.com A lower binding energy generally indicates a more stable and favorable interaction. To perform such a study for this compound, one would first need to identify potential biological targets, such as enzymes or receptors, that are relevant to a specific disease. The compound would then be docked into the active site of these targets to predict its binding affinity.

No molecular docking studies predicting the binding affinity of this compound with any potential biological targets have been reported in the scientific literature.

Characterization of Key Molecular Interactions (e.g., hydrogen bonding, hydrophobic interactions)

Beyond predicting binding affinity, molecular docking can also characterize the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the hydroxylamino and carbonyl groups would be expected to act as hydrogen bond donors and acceptors, while the ethoxy group and the indole (B1671886) ring could participate in hydrophobic interactions.

There are currently no available studies that characterize the key molecular interactions of this compound with any biological targets.

Molecular Dynamics Simulations for Ligand-Protein Complexes

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. ntu.edu.sg For a compound like this compound, MD simulations are invaluable for understanding its interaction with a specific protein target. By simulating the ligand-protein complex in a virtual environment that mimics physiological conditions, researchers can gain insights into the stability and dynamics of their binding. github.ioyale.edu

The process begins by docking the ligand, this compound, into the binding site of a target protein. This initial static pose is then subjected to MD simulations. Over the course of the simulation, which can span from nanoseconds to microseconds, the trajectory of each atom is calculated based on a force field that describes the interatomic interactions. ntu.edu.sg

Analysis of the MD trajectory provides critical information about the stability of the ligand-protein complex. Key parameters that are typically analyzed include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, Root Mean Square Fluctuation (RMSF) of individual residues, and the network of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, formed between the ligand and the protein. nih.govrsc.org A stable binding mode is often characterized by a low and consistent RMSD for the ligand, indicating that it remains securely in the binding pocket. nih.govresearchgate.net

These simulations can reveal conformational changes in the protein upon ligand binding and highlight the key amino acid residues that are crucial for the interaction. rsc.org This detailed understanding of the binding dynamics at an atomic level is essential for rational drug design and for optimizing the affinity and selectivity of lead compounds. acs.org

Table 1: Illustrative Molecular Dynamics Simulation Stability Metrics

This interactive table presents hypothetical stability data from a 100-nanosecond MD simulation of this compound complexed with a target protein.

| Metric | Average Value | Standard Deviation | Interpretation |

| Ligand RMSD (Å) | 1.5 | 0.3 | Indicates stable binding within the pocket. |

| Protein Backbone RMSD (Å) | 2.1 | 0.4 | Suggests the overall protein structure is stable. |

| Hydrogen Bonds (count) | 3.2 | 0.8 | Shows consistent hydrogen bonding interactions. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Optimization

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME prediction models provide an early assessment of a molecule's Absorption, Distribution, Metabolism, and Excretion profiles, helping to filter out compounds with undesirable properties long before they reach costly experimental stages. nih.govnih.govnih.gov For this compound, these predictions are crucial for optimizing its potential as a therapeutic agent. acs.org

Various computational models, many employing machine learning and quantitative structure-activity relationship (QSAR) methodologies, are used to predict a wide range of ADME-related parameters. researchgate.net These predictions are based on the molecule's physicochemical properties such as molecular weight, lipophilicity (logP), solubility, and polar surface area. cambridge.orgaudreyli.com

Key ADME properties predicted for this compound would include:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) are estimated to predict how well the compound would be absorbed from the gut into the bloodstream. researchgate.net

Distribution: Predictions for plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help in understanding how the compound will be distributed throughout the body and whether it can reach its intended target, especially for central nervous system disorders. audreyli.com

Metabolism: In silico tools can predict the compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are crucial for drug clearance. Identifying potential sites of metabolism on the molecule can guide structural modifications to improve its metabolic stability. springernature.com

Excretion: Properties related to how the compound is eliminated from the body, such as total clearance, are also estimated.

The "drug-likeness" of a compound is often assessed using rules like Lipinski's Rule of Five, which provides a general guideline for oral bioavailability. researchgate.net By evaluating these parameters computationally, researchers can prioritize compounds with more favorable ADME profiles for synthesis and in vitro testing. researchgate.netresearchgate.net

Table 2: Exemplar In Silico ADME Prediction for this compound

This interactive table shows a sample of predicted ADME properties.

| ADME Property | Predicted Value | Acceptable Range | Implication |

| Human Intestinal Absorption (%) | > 90% | High (>80%) | Good potential for oral absorption. |

| Blood-Brain Barrier Permeant | No | - | Unlikely to cause CNS side effects. |

| CYP2D6 Inhibitor | No | - | Low risk of drug-drug interactions. |

| Lipinski's Rule of Five | 0 Violations | ≤ 1 Violation | Favorable for oral bioavailability. |

Virtual Screening Approaches for Identification of Related Bioactive Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.netacs.org Using this compound as a starting point, virtual screening can be employed to discover other compounds with potentially similar or improved biological activity. This process can identify novel chemotypes, expanding the chemical space for a particular therapeutic target. nih.gov

There are two main approaches to virtual screening:

Ligand-Based Virtual Screening (LBVS): This method uses the structure of a known active compound, like this compound, as a template to find other molecules with similar features. rsc.org Techniques include:

Similarity Searching: Molecules from a database are compared to the template based on 2D fingerprints or 3D shape and ranked by their similarity. acs.org

Pharmacophore Modeling: A pharmacophore model is created based on the essential structural features of the active ligand required for biological activity (e.g., hydrogen bond donors/acceptors, aromatic rings). researchgate.netnih.gov This model is then used as a 3D query to search for molecules that match these features. arxiv.org

Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target is known, SBVS can be used. This typically involves:

Molecular Docking: A library of compounds is computationally docked into the binding site of the target protein. The compounds are then scored and ranked based on their predicted binding affinity and how well they fit into the active site. nih.gov

By applying these virtual screening strategies, researchers can efficiently filter vast chemical databases containing millions of compounds to a manageable number for experimental testing. acs.org This approach accelerates the discovery of new bioactive scaffolds that may possess improved potency, selectivity, or pharmacokinetic properties compared to the initial query molecule. nih.gov

Comparative Studies with Other Indole and Oxindole Derivatives

Analogues with Different Substituents on the Indolone Ring

The substitution pattern on the indolone ring is a critical determinant of the biological activity of this class of compounds. Studies on various 3-substituted-indolin-2-one derivatives have demonstrated that modifications at this position can significantly impact their therapeutic properties, such as anti-inflammatory activity. nih.govmdpi.com For instance, the introduction of a 3-hydroxyphenyl group at the 3-position of the indolin-2-one core has been shown to yield potent anti-inflammatory agents. nih.govmdpi.com

In the broader class of 5-alkoxy indole (B1671886) derivatives, the nature of the alkoxy group and other substituents on the ring plays a crucial role in their biological effects. Research on 5-[2(3)-dialkylamino alkoxy] indole 2,3-diones has indicated that these compounds exhibit antihistaminic properties. researchgate.net Similarly, 5-[N,N-dialkylamino alkoxy] azaindole derivatives have been investigated for their antiepileptic and neuroprotective effects. nih.govresearchgate.net The structure-activity relationship (SAR) studies in these series often reveal that the length and branching of the alkylamino alkoxy chain, as well as the presence of other functional groups, can modulate the potency and selectivity of the compounds.

| Compound Class | Ring Substituents | Observed Biological Activity |

| 3-Substituted-indolin-2-ones | Varied substituents at the 3-position | Anti-inflammatory |

| 5-Alkoxy Indole 2,3-diones | Dialkylamino alkoxy at the 5-position | Antihistaminic |

| 5-Alkoxy Azaindole derivatives | Dialkylamino alkoxy at the 5-position | Antiepileptic, Neuroprotective |

Comparison with Isomeric Forms and Stereoisomers

The spatial arrangement of atoms within a molecule, including isomeric forms and stereoisomers, can have a profound impact on its biological activity. mdpi.com For chiral compounds, different enantiomers often exhibit distinct pharmacological profiles, with one enantiomer being significantly more active than the other. mdpi.com This stereoselectivity is a key consideration in drug design and development.

In the context of indole derivatives, the position of substituents on the aromatic ring can lead to different isomers with varying activities. For example, studies on bisindole compounds have shown that the linkage position between the indole units (e.g., 5-5', 5-6', 6-6') influences their biological efficacy as HIV-1 fusion inhibitors. nih.govacs.org Although specific research on the isomeric forms and stereoisomers of "5-Ethoxy-3-(hydroxyamino)-2H-indol-2-one" is not available, the principles of stereochemistry suggest that if chiral centers are present, its different stereoisomers could have unique biological properties.

Hybrid Compounds Incorporating the Indolone Core

The strategy of creating hybrid molecules by combining different pharmacophores is a common approach in drug discovery to develop compounds with enhanced or novel activities. The indolone core has been incorporated into various hybrid structures to explore new therapeutic avenues. For instance, the fusion of an indole ring with other heterocyclic systems, such as quinoxaline, has led to the synthesis of indolo[2-3-b]quinoxaline derivatives with antibacterial activity. connectjournals.com

Another approach involves creating hybrid compounds by linking the indolone scaffold to other biologically active moieties. Pyrazino[1,2-a]indole derivatives, for example, have been synthesized and evaluated for a range of biological activities, including anticancer properties. mdpi.com These studies highlight the versatility of the indole nucleus in the design of complex molecular architectures with diverse pharmacological profiles.

| Hybrid Compound Class | Fused/Linked Moiety | Potential Therapeutic Area |

| Indolo[2-3-b]quinoxalines | Quinoxaline | Antibacterial |

| Pyrazino[1,2-a]indoles | Pyrazine | Anticancer |

Analysis of Structure-Biological Activity Correlations Across Indolone Derivatives

For example, in a series of 2-amino-5-hydroxyindoles designed as 5-lipoxygenase inhibitors, the introduction of an aryl/arylethylamino group or 4-arylpiperazin-1-yl residues at the 2-position was found to be essential for their biological activity. nih.gov Similarly, for indolin-2-one derivatives acting as c-Src inhibitors, the presence of an amino group was shown to increase affinity towards the ATP-binding site. nih.gov These findings underscore the importance of systematic structural modifications and biological evaluation to delineate the SAR and guide the design of more potent and selective therapeutic agents.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of 5-Ethoxy-3-(hydroxyamino)-2H-indol-2-one has not been extensively documented, presenting an opportunity for the development of novel and efficient synthetic methodologies. Future research could focus on adapting established methods for isatin (B1672199) synthesis to create the 5-ethoxy substituted core, followed by innovative approaches to introduce the hydroxyamino group at the C3 position.

Established Methods for the Isatin Core: Conventional methods like the Sandmeyer and Stolle procedures are foundational for synthesizing various isatin derivatives. nih.govnih.govatlantis-press.comresearchgate.net These could be adapted for the target compound, likely starting from 4-ethoxyaniline. The Sandmeyer synthesis, for instance, involves the reaction of an aniline (B41778) derivative with chloral hydrate and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide, which is then cyclized in strong acid to yield the 5-substituted isatin. atlantis-press.comresearchgate.net

Introduction of the 3-Hydroxyamino Group: The introduction of the C3-hydroxyamino group is a more complex challenge. The C3-keto group of the 5-ethoxyisatin precursor is a key site for chemical modification.

Reductive Amination Approaches: One potential pathway involves the reaction of 5-ethoxyisatin with hydroxylamine, which would likely form the 3-oxime. Subsequent controlled reduction of the oxime could yield the desired 3-hydroxyamino product. The choice of reducing agent would be critical to avoid over-reduction to the 3-amino derivative or cleavage of the N-OH bond.

Novel Methodologies: Research into new synthetic strategies is warranted. Methodologies developed for the synthesis of 3-aminoindoles, which often face challenges due to the instability of the final products, could provide valuable insights. researchgate.netnih.gov For example, exploring Thorpe–Ziegler type cyclizations with appropriately substituted precursors could offer a direct route to the 3-amino or 3-hydroxyamino indole (B1671886) core. google.com

Future work should aim to develop a high-yield, scalable synthesis that allows for the production of sufficient quantities of this compound for further spectroscopic and biological evaluation.

Advanced Spectroscopic Characterization (e.g., NMR, MS, FTIR) for Structural Elucidation and Purity Assessment in Research

Thorough spectroscopic characterization is essential for confirming the structure of newly synthesized this compound and assessing its purity. While experimental data is not yet available, the expected spectroscopic signatures can be predicted based on the compound's structure and data from analogous molecules. nih.govmdpi.com

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations and Characteristic Signals |

|---|---|

| 1H NMR |

|

| 13C NMR |

|

| Mass Spectrometry (MS) |

|

| Fourier-Transform Infrared (FTIR) Spectroscopy |

|

Future research must involve performing these analyses on a purified sample to establish a definitive spectroscopic profile, which will serve as a crucial reference for all subsequent studies.

Development of this compound as a Research Probe

The isatin scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including inhibition of kinases, caspases, and monoamine oxidases. nih.govnih.govrsc.org The unique functional groups of this compound suggest it could be developed into a valuable research probe.

Enzyme Inhibition Studies: The 5-ethoxy group modifies the electronic properties and lipophilicity of the indole ring, potentially tuning its binding affinity and selectivity for specific enzyme targets. Future studies could screen this compound against panels of kinases or other enzymes where isatin derivatives have shown activity.

Probes for Redox Biology: The hydroxyamino moiety is redox-active and can participate in electron transfer processes. This functionality could be exploited to design probes for studying oxidative stress in biological systems. The compound could potentially act as a scavenger of reactive oxygen species (ROS) or as a substrate for specific oxidoreductase enzymes.

Metal Ion Chelation: The hydroxyamino group, in conjunction with the adjacent carbonyl oxygen, could act as a chelating agent for metal ions. This suggests a potential application as a fluorescent sensor for specific metal ions, where metal binding could modulate the compound's fluorescence properties. nih.gov

Research in this area would involve synthesizing a library of related derivatives to establish structure-activity relationships (SAR) and optimize the compound for a specific application as a research probe.

Environmental Fate and Persistence of this compound Derivatives in Research Contexts

As with any novel research chemical, understanding the environmental fate and persistence of this compound is a responsible component of its development. The core indole structure is known to be biodegradable by various microorganisms under both aerobic and anaerobic conditions. scispace.comnih.gov

Known Degradation Pathways of Indole: Microbial degradation of indole typically proceeds through initial oxidation steps. Common pathways involve the formation of intermediates such as oxindole (B195798), isatin, and anthranilic acid, which are then further metabolized, leading to the cleavage of the aromatic ring. scispace.comnih.govepa.gov

Predicted Fate of the Substituted Compound: The substituents on this compound will likely influence its degradation profile.

The ethoxy group may undergo O-dealkylation by microbial enzymes, converting it to a 5-hydroxy derivative, which could then enter established degradation pathways.

The hydroxyamino group at the 3-position represents a significant modification. Its susceptibility to microbial oxidation or reduction is unknown and requires investigation. It could alter the initial steps of ring oxidation or cleavage compared to unsubstituted indole or isatin.

Future research should include studies on the biodegradability of this compound using standard assays (e.g., OECD guidelines) to determine its persistence in soil and water. Assessing its potential for bioaccumulation and ecotoxicity in research contexts is crucial for establishing proper handling and disposal protocols, ensuring its use does not lead to unforeseen environmental contamination.

Q & A

Q. How can the synthesis of 5-Ethoxy-3-(hydroxyamino)-2H-indol-2-one be optimized for higher yields?

Methodological Approach:

- Use nitroethylene as a precursor for introducing the hydroxyamino group, similar to methods for synthesizing (E)-5-methoxy-3-(2-nitrovinyl)-1H-indole derivatives .

- Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst loading). For example, achieved product formation via reflux in nitroethane with NH₄OAc as a catalyst.

- Monitor reaction progress using TLC (e.g., 70:30 EtOAc:hexanes, Rf = 0.33) and purify via flash chromatography with analogous solvent systems .

Q. What purification strategies are effective for isolating this compound?

Methodological Approach:

Q. How can structural confirmation of this compound be achieved?

Methodological Approach:

Q. What solvent systems are optimal for stabilizing this compound during synthesis?

Methodological Approach:

Q. How does the ethoxy substituent influence the compound’s stability under acidic/basic conditions?

Methodological Approach:

- Conduct accelerated stability studies in buffers (pH 1–12) at 40°C for 48 hours, monitoring degradation via HPLC.

- Compare with analogs like 3,3-dimethoxy-1H-indol-2-one, where alkoxy groups improve thermal stability .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the hydroxyamino group in this compound?

Methodological Approach:

- Investigate nucleophilic addition pathways using computational tools (e.g., DFT for transition-state analysis).

- Reference ’s condensation of 3-formyl-indole derivatives with thiazolidinones, where sodium acetate in acetic acid facilitates imine formation .

Q. How can computational modeling predict the reactivity of this compound in biological systems?

Methodological Approach:

Q. What strategies are effective for designing derivatives of this compound with enhanced bioactivity?

Methodological Approach:

Q. How can in vitro assays evaluate the neuroprotective potential of this compound?

Methodological Approach:

- Use oxygen-glucose deprivation (OGD) models in neuronal cells to simulate ischemia. Compare with indole-based antioxidants from , which showed efficacy in similar assays .

- Measure ROS scavenging activity via DCFH-DA fluorescence assays.

Q. How should researchers address contradictory data in the literature regarding indole derivatives’ reactivity?

Methodological Approach:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.